molecular formula C8H17Cl2N B1585093 1-(3-Chloropropyl)piperidine hydrochloride CAS No. 5472-49-1

1-(3-Chloropropyl)piperidine hydrochloride

Cat. No. B1585093
CAS RN: 5472-49-1
M. Wt: 198.13 g/mol
InChI Key: OBOBUDMMFXRNDO-UHFFFAOYSA-N
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Patent
US06642228B1

Procedure details

To a solution of piperidine (0.45 g, 5.3 mmol) and 1-bromo-3-chloropropane (5.2 g, 33 mmol) in toluene (17.5 mL) was added tetra-n-butylammonium hydrogensulfate (0.51 g, 1.5 mmol) and a 25% aqueous sodium hydroxide (10 mL), and the resulting mixture was stirred at 40° C. for 3 hours. The reaction solution was cooled to room temperature, and the toluene layer was separated and was then washed with a saturated aqueous sodium chloride and was dried over anhydrous sodium sulfate. After sodium sulfate was filtered off, hydrochloric acid/methanol (2 mL) was added to the filtrate and themixture was concentrated. The resulting crude crystals were recrystallized from methanol/ether to afford the title compound (0.96 g, yield: 91%) as white crystals.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:8][CH2:9][CH2:10][Cl:11].[OH-].[Na+]>C1(C)C=CC=CC=1.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[ClH:11].[Cl:11][CH2:10][CH2:9][CH2:8][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
5.2 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
17.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.51 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the toluene layer was separated
WASH
Type
WASH
Details
was then washed with a saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After sodium sulfate was filtered off
ADDITION
Type
ADDITION
Details
hydrochloric acid/methanol (2 mL) was added to the filtrate and themixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were recrystallized from methanol/ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCCCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.